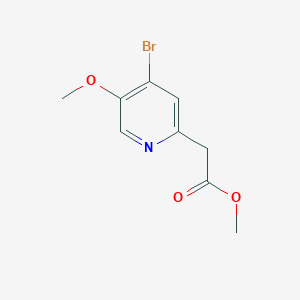

Methyl 4-bromo-5-methoxypyridine-2-acetate

Description

Contextualization of Substituted Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Chemical Biology

Substituted pyridine derivatives are of paramount importance in modern organic synthesis and chemical biology. Their unique electronic properties, arising from the nitrogen atom in the aromatic ring, impart distinct reactivity patterns that are exploited in a wide array of chemical transformations. In medicinal chemistry, the pyridine motif is a common feature in many approved drugs, where it can act as a bioisostere for other functional groups, enhance solubility, and participate in crucial binding interactions with biological targets. researchgate.net The ability to introduce various substituents onto the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of drug discovery.

Strategic Importance of Polyfunctionalized Pyridines as Molecular Scaffolds

Polyfunctionalized pyridines, which bear multiple substituents, are particularly valuable as molecular scaffolds. researchgate.net These scaffolds provide a three-dimensional framework upon which complex molecular architectures can be constructed. The presence of multiple functional groups offers several points of diversification, enabling the generation of large libraries of compounds for high-throughput screening. In materials science, polyfunctionalized pyridines are utilized in the synthesis of polymers, ligands for catalysis, and organic electronic materials. The precise arrangement of substituents can influence properties such as luminescence, conductivity, and catalytic activity.

Research Rationale for Investigating Methyl 4-bromo-5-methoxypyridine-2-acetate in Advanced Chemical Research

The specific compound, this compound, is a polyfunctionalized pyridine derivative that has garnered interest as a useful research chemical. accelachem.com The rationale for its investigation in advanced chemical research stems from the strategic combination of its functional groups. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group can influence the electronic properties of the pyridine ring and may play a role in directing regioselective reactions. The methyl acetate (B1210297) group at the 2-position is a key functional moiety that can be further elaborated or can participate in cyclization reactions to form more complex heterocyclic systems.

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its utility as an intermediate allows for the efficient construction of more complex molecular targets.

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, some of its basic properties have been reported by chemical suppliers.

| Property | Value |

| CAS Number | 1256792-29-6 |

| Molecular Formula | C₉H₈BrNO₃ |

| Molecular Weight | 260.08 g/mol |

| Description | Useful research chemical |

Detailed Research Findings

As of the latest available information, specific research findings detailing the synthesis, characterization, and application of this compound have not been extensively published in the public domain. It is primarily available as a research chemical, suggesting its use as a building block or intermediate in proprietary research and development projects within the pharmaceutical and chemical industries.

The potential areas of research where this compound could be of significant interest are outlined below, based on the reactivity of its functional groups.

| Potential Research Area | Rationale |

| Medicinal Chemistry | Synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The pyridine core is a common scaffold in many drugs. |

| Agrochemicals | Development of new herbicides, fungicides, and insecticides. Pyridine derivatives are prevalent in many agrochemical products. |

| Materials Science | Creation of novel organic light-emitting diode (OLED) materials, sensors, and ligands for catalysis. The electronic properties of the substituted pyridine ring can be tuned for specific applications. |

| Organic Synthesis | Use as a versatile intermediate for the construction of complex heterocyclic systems and natural product analogues. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

methyl 2-(4-bromo-5-methoxypyridin-2-yl)acetate |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-5-11-6(3-7(8)10)4-9(12)14-2/h3,5H,4H2,1-2H3 |

InChI Key |

DGLDDAOXXUELID-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(N=C1)CC(=O)OC)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Bromo 5 Methoxypyridine 2 Acetate

Convergent and Linear Synthesis Pathways from Precursors

The construction of a complex molecule like Methyl 4-bromo-5-methoxypyridine-2-acetate can be approached through two primary strategic pathways: linear and convergent synthesis. chemistnotes.comdifferencebetween.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step assembly of the target molecule from a single starting material. youtube.com | Conceptually simple to plan. | Overall yield decreases significantly with each step; failures in late stages are costly. differencebetween.comwikipedia.org |

| Convergent Synthesis | Independent synthesis of key molecular fragments followed by their combination. wikipedia.org | Higher overall yields; allows for parallel synthesis, saving time; failures in one branch do not compromise the entire synthesis. chemistnotes.comyoutube.com | Requires careful planning of fragment coupling reactions. |

Preparation of Key Halogenated Pyridine (B92270) Intermediates

Regioselective Bromination Strategies on Pyridine Rings

The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. nih.gov Direct bromination often requires harsh conditions and can lead to a mixture of products, with a general preference for substitution at the C-3 position. pearson.comyoutube.comquora.com To achieve the desired C-4 bromination, more sophisticated strategies involving activated intermediates or directing groups are necessary.

One of the most effective methods for controlling halogenation on a pyridine ring is through the use of pyridine N-oxides . The N-oxide group is strongly activating and directs electrophiles to the C-2 and C-4 positions. researchgate.netacs.orgnih.gov This activation stems from the ability of the N-oxide oxygen to donate electron density into the ring system through resonance.

A typical sequence would involve:

N-Oxidation: The precursor pyridine is oxidized to its corresponding N-oxide, often using agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Electrophilic Bromination: The activated pyridine N-oxide is then subjected to bromination. Various brominating agents can be employed, such as bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of an acid.

Deoxygenation: The N-oxide is subsequently removed (reduced) to restore the pyridine ring, typically using reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃).

Another powerful strategy involves the use of directing groups . An existing substituent on the pyridine ring can influence the position of subsequent electrophilic attack. nih.govwikipedia.org For instance, a pre-existing methoxy (B1213986) group at the 3-position would strongly direct incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6). However, for the synthesis of the target compound, bromination is desired at C-4 relative to the eventual acetate (B1210297) at C-2 and methoxy at C-5, making the order of substituent introduction critical. Metalation-trapping sequences, where a directing group facilitates ortho-lithiation followed by quenching with a bromine source, are also a common approach for achieving high regioselectivity. nih.gov

| Method | Reagents | Position Selectivity | Key Features |

| Direct Bromination | Br₂ / Oleum | C-3, C-5 | Requires harsh conditions; low selectivity for electron-deficient pyridines. nih.gov |

| Via Pyridine N-Oxide | 1. m-CPBA 2. Br₂ 3. PCl₃ | C-2, C-4 | Excellent for activating the ring and directing to the para position. researchgate.netacs.org |

| Directed Ortho Metalation | n-BuLi, TMEDA then Br₂ | Ortho to directing group | High regioselectivity controlled by a pre-existing functional group. nih.gov |

Stereocontrolled Introduction of Methoxy Functionality via Nucleophilic Aromatic Substitution

The introduction of the methoxy group at the C-5 position can be effectively achieved through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile (in this case, methoxide) displaces a leaving group (typically a halogen) on the pyridine ring.

The success and regioselectivity of SNAr on pyridines are highly dependent on the position of the leaving group. The reaction proceeds readily when the leaving group is at the C-2 or C-4 positions, as the electron-withdrawing nitrogen atom can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. youtube.comechemi.comyoutube.com Conversely, substitution at the C-3 or C-5 position is significantly more difficult unless the ring is activated by other strong electron-withdrawing groups.

For the synthesis of this compound, a plausible strategy involves the displacement of a halogen at the C-5 position with sodium methoxide (B1231860). For example, starting from a 3,5-dibromopyridine (B18299), selective substitution at one of the bromine atoms can be achieved. The reaction of 3,5-dibromopyridine with sodium methoxide in a solvent like dimethylformamide (DMF) at elevated temperatures yields 3-bromo-5-methoxypyridine. chemicalbook.com Similarly, 2,5-dibromopyridine (B19318) can react with sodium methoxide to produce 5-bromo-2-methoxypyridine (B44785) in high yield. chemicalbook.com

| Substrate | Nucleophile/Conditions | Product | Yield |

| 3,5-Dibromopyridine | NaOMe, DMF, 70°C | 3-Bromo-5-methoxypyridine | 62% chemicalbook.com |

| 2,5-Dibromopyridine | NaOMe, NaOH, Methanol (B129727), Reflux | 5-Bromo-2-methoxypyridine | 98% chemicalbook.com |

| 2-Bromo-4-chloropyridine | NaOMe, DMSO, 120°C | 2-Bromo-4-methoxypyridine | 25% |

This data is illustrative of SNAr reactions on halopyridines and may not be directly part of the optimal synthesis for the target compound.

Elaboration of the Pyridine-2-acetate Moiety

The final key fragment of the target molecule is the methyl acetate group at the C-2 position. This requires the formation of a carbon-carbon bond and subsequent or concurrent esterification.

Tailored Esterification Protocols

If the pyridine-2-acetic acid is synthesized first, the final step is its conversion to the corresponding methyl ester. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukyoutube.com The reaction is reversible, and often requires heating under reflux and removal of water to drive the equilibrium towards the product. google.com

Alternative methods that avoid strong acids and high temperatures may be preferable if other functional groups in the molecule are sensitive. These include:

Reaction with acyl chlorides or acid anhydrides: The alcohol reacts with a more activated form of the carboxylic acid. chemguide.co.uk

Coupling agent-mediated esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid for reaction with the alcohol.

Advanced Carbon-Carbon Bond Formation for Acetate Side Chain Construction

Creating the C-C bond for the acetate side chain at the C-2 position is a critical step that can be achieved through several modern synthetic methods.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. nih.govacs.org Reactions like the Suzuki, Stille, or Negishi couplings can be used to couple a 2-halopyridine intermediate with an appropriate organometallic reagent bearing the acetate moiety. For example, a 2-bromopyridine (B144113) derivative could be coupled with a zinc or boron enolate of methyl acetate.

C-H activation is an increasingly important strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides. acs.orgrsc.org A palladium catalyst, often directed by the pyridine nitrogen, can activate the C-H bond at the C-2 position, allowing for subsequent coupling with a suitable partner to build the side chain. rsc.org

Another approach involves building the side chain from a pre-existing group. For instance, a 2-methylpyridine (B31789) can be deprotonated at the methyl group with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic anion, which can then react with an electrophile like dimethyl carbonate to form the methyl acetate side chain.

| Method | Catalyst/Reagents | Substrates | Description |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Halopyridine + Acetate-derived boronic ester | Formation of a C-C bond between the pyridine ring and the acetate side chain. acs.org |

| C-H Activation/Alkylation | Pd(OAc)₂, Directing Group, Alkylating Agent | Substituted Pyridine + Alkyl Halide | Direct functionalization of the C2-H bond, bypassing the need for a halogenated precursor. acs.orgrsc.org |

| Enolate Alkylation | LDA, then ClCO₂Me | 2-Methylpyridine derivative | Deprotonation of the methyl group followed by reaction with an electrophile to construct the ester. |

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of a molecule such as this compound is well-suited to the application of various catalytic systems, including those based on palladium and copper, as well as transition-metal-free approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of functionalized pyridines. researchgate.netresearchgate.net The Suzuki-Miyaura and Negishi reactions, in particular, offer versatile pathways to introduce substituents onto a pre-existing pyridine ring. thieme-connect.comwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a synthetic route towards this compound, one could envision starting with a di-halogenated pyridine precursor. For instance, a 2,4-dihalopyridine could be selectively coupled with a boronic acid derivative at one position, leaving the other halogen for subsequent functionalization. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of such couplings. nih.gov The reactivity difference between various halogens (I > Br > Cl) can be exploited to achieve selective couplings. wikipedia.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents. numberanalytics.comorgsyn.org This methodology could be applied to introduce the methyl acetate moiety at the 2-position of a pre-functionalized 4-bromo-5-methoxypyridine core. The preparation of the required pyridyl zinc halide is a critical step and can be achieved through transmetalation or direct insertion of zinc into a pyridyl halide bond. orgsyn.org

| Reaction Type | Key Reagents | Catalyst System | Typical Conditions | Potential Application in Synthesis |

| Suzuki-Miyaura | Organoboronic acid/ester, Organic halide | Pd(0) or Pd(II) complex with phosphine (B1218219) ligands | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene) | Introduction of aryl or alkyl groups onto the pyridine ring. |

| Negishi | Organozinc reagent, Organic halide | Pd(0) or Ni(0) complex with phosphine ligands | Anhydrous solvent (e.g., THF, DMF) | Functionalization with a wide range of groups, including those bearing ester functionalities. |

Copper-Mediated Transformations in Pyridine Synthesis

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for the synthesis of N-heterocycles. researchgate.net These transformations can be employed for both the construction of the pyridine ring itself and its subsequent functionalization. Copper catalysis can mediate a variety of reactions, including C-N and C-O bond formations, which are relevant for introducing the methoxy group in the target molecule.

One notable approach is the copper-catalyzed coupling of oxime acetates with various partners to construct highly substituted pyridines. researchgate.net For instance, a Chan-Lam reaction could be envisioned for the introduction of the methoxy group onto a pyridine ring bearing a suitable activating group. Furthermore, copper-catalyzed cyclization reactions provide a direct route to the pyridine core from acyclic precursors. nih.gov The choice of copper source (e.g., CuI, Cu(OAc)₂) and ligands is critical in determining the efficiency and outcome of these reactions.

| Reaction Type | Key Reagents | Catalyst System | Typical Conditions | Potential Application in Synthesis |

| Chan-Lam Coupling | Amine/Alcohol, Boronic acid | Cu(OAc)₂ | Oxidant (e.g., O₂), Solvent (e.g., CH₂Cl₂) | Introduction of the methoxy group. |

| Cyclization Reactions | Acyclic precursors (e.g., oximes, enamines) | Cu(I) or Cu(II) salts | Varies depending on the specific reaction | Construction of the pyridine ring. |

Transition-Metal-Free and Organocatalytic Strategies

In recent years, there has been a significant push towards the development of transition-metal-free synthetic methods to enhance the sustainability of chemical processes. jiaolei.group For pyridine synthesis, this includes various cycloaddition and condensation strategies. These methods often rely on the intrinsic reactivity of carefully designed precursors to form the pyridine ring without the need for a metal catalyst.

One such strategy involves the [5+1] cyclization, where a five-carbon precursor reacts with an ammonia (B1221849) surrogate. lookchem.com Another approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a β-dicarbonyl compound. While these methods are powerful for constructing the core pyridine structure, the regioselective synthesis of a complex molecule like this compound would depend heavily on the design of the starting materials.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, also offers promising avenues for pyridine synthesis and functionalization. researchgate.net For instance, chiral organocatalysts can be employed to achieve enantioselective functionalization of the pyridine ring or its precursors.

| Strategy | Key Principles | Examples of Reactions | Potential Application in Synthesis |

| Transition-Metal-Free | Utilizes the inherent reactivity of starting materials. | [5+1] Cycloadditions, Bohlmann-Rahtz synthesis | Formation of the core pyridine ring from acyclic precursors. |

| Organocatalysis | Employs small organic molecules as catalysts. | Asymmetric additions, Cyclizations | Enantioselective functionalization of the pyridine scaffold. |

Chemo- and Regioselective Considerations in Multi-substituted Pyridine Synthesis

The synthesis of a multi-substituted pyridine like this compound is fundamentally a challenge of chemo- and regioselectivity. The directing effects of the substituents already present on the ring, as well as the inherent reactivity of the pyridine nucleus, must be carefully managed to install each functional group at the desired position.

The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity towards electrophilic and nucleophilic attack. The nitrogen atom deactivates the ring towards electrophilic substitution, which typically occurs at the 3- and 5-positions. Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

In the context of this compound, the methoxy group at the 5-position is an electron-donating group, which can influence the regioselectivity of subsequent reactions. The bromo group at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions. mdpi.com The methyl acetate group at the 2-position also influences the electronic properties of the ring.

Achieving the desired substitution pattern often requires a multi-step approach where the order of introduction of the functional groups is critical. For instance, a regioselective bromination could be performed on a pre-existing 5-methoxypyridine-2-acetate precursor. The conditions for such a bromination would need to be carefully controlled to ensure reaction at the 4-position. Alternatively, starting with a di-substituted pyridine and introducing the third group requires careful consideration of the directing effects of the existing substituents.

| Factor | Influence on Synthesis | Strategy for Control |

| Electronic Properties | Directs incoming electrophiles or nucleophiles to specific positions. | Choice of reaction type (electrophilic vs. nucleophilic), use of protecting/directing groups. |

| Steric Hindrance | Can block access to certain positions on the ring. | Use of sterically demanding or less demanding reagents and catalysts. |

| Order of Reactions | The sequence of functional group introduction determines the final product. | Strategic planning of the synthetic route based on known directing effects. |

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Bromo 5 Methoxypyridine 2 Acetate

Reaction Mechanisms Governing the Bromine Atom at Position 4

The bromine atom at the C4 position is a versatile handle for introducing new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Detailed Analysis of Palladium-Catalyzed C-C, C-N, and C-O Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of the pyridine (B92270) ring. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine/alkoxide coordination, and reductive elimination. nobelprize.orglibretexts.orglibretexts.org

The catalytic cycle for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling begins with the oxidative addition of the C-Br bond of the pyridine to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.orglibretexts.org This is often the rate-determining step. For aryl chlorides, which are less reactive, this step can be a significant limitation, though electron-withdrawing groups on the ring can facilitate the reaction. researchgate.netyonedalabs.com

Suzuki-Miyaura Coupling (C-C Bond Formation): Following oxidative addition, a transmetalation step occurs. The organoboron reagent (e.g., a boronic acid) is activated by a base, which enhances the nucleophilicity of the organic group. libretexts.orgorganic-chemistry.org This activated species then transfers its organic moiety to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination (C-N Bond Formation): In this reaction, after the initial oxidative addition, an amine coordinates to the Pd(II) complex. libretexts.orgwikipedia.org A base then deprotonates the coordinated amine to form a palladium-amido complex. nih.gov Reductive elimination from this complex forms the C-N bond and the desired aryl amine product, regenerating the Pd(0) catalyst to continue the cycle. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is critical to the success of these reactions. libretexts.org

C-O Coupling (C-O Bond Formation): The mechanism for C-O coupling is similar to C-N coupling. An alcohol, in the presence of a base, forms an alkoxide which then coordinates to the Pd(II) center after the oxidative addition step. Reductive elimination from the resulting arylpalladium(II) alkoxide complex yields the aryl ether. nih.gov This step can be slow compared to C-N coupling, and side reactions like β-hydride elimination can compete, especially with unactivated aryl halides. nih.gov The development of specialized, bulky phosphine ligands has been crucial for improving the efficiency of these reactions. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions at C4

| Reaction Name | Bond Formed | Nucleophilic Partner | Key Mechanistic Steps | Catalyst System Example |

| Suzuki-Miyaura Coupling | C-C | Organoboron Compound (e.g., R-B(OH)₂) | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(PPh₃)₄, K₃PO₄ |

| Buchwald-Hartwig Amination | C-N | Primary or Secondary Amine (R₂NH) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd₂(dba)₃, BINAP, NaOt-Bu |

| C-O Coupling | C-O | Alcohol (R-OH) | Oxidative Addition, Alkoxide Coordination, Reductive Elimination | Pd(OAc)₂, RockPhos, Cs₂CO₃ |

Nucleophilic Aromatic Substitution Mechanisms and Substituent Effects

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. researchgate.net

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the bromide leaving group.

The reactivity of halopyridines in SNAr reactions is influenced by several factors:

Position of the Leaving Group: Leaving groups at the C4 (para) and C2 (ortho) positions are significantly more reactive than those at the C3 (meta) position because the intermediate's negative charge can be stabilized by resonance involving the ring nitrogen. stackexchange.com An attack at the C4 position often leads to a more stable, symmetric intermediate compared to an attack at the C2 position. stackexchange.com

Nature of the Leaving Group: For SNAr reactions where the first step is rate-determining, the typical leaving group order is F > Cl ≈ Br > I. nih.govresearchgate.netnih.gov This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and susceptible to nucleophilic attack. However, if the second step (leaving group expulsion) is rate-determining, the order can be reversed (I > Br > Cl > F), reflecting the C-X bond strength. sci-hub.se

Substituent Effects: The existing methoxy (B1213986) and methyl acetate (B1210297) groups on the ring also influence the reaction rate. The methoxy group at C5 is electron-donating through resonance, which can slightly deactivate the ring towards nucleophilic attack. Conversely, the methyl acetate group at C2 has an electron-withdrawing inductive effect, which should enhance the electrophilicity of the ring and increase the rate of SNAr at the C4 position.

Reactivity of the Methoxy Group at Position 5

The methoxy group is generally stable but can undergo reactions under specific conditions, most notably electrophilic aromatic substitution and ether cleavage.

Exploration of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comyoutube.com Reactions often require harsh conditions. However, the presence of a strong electron-donating group like the methoxy group at C5 can activate the ring towards EAS.

The regiochemical outcome is determined by the directing effects of the substituents:

Pyridine Nitrogen: Deactivating and directs incoming electrophiles to the C3 and C5 positions (meta-directing). quora.com

Methoxy Group (at C5): A powerful activating, ortho- and para-directing group. libretexts.org It would direct incoming electrophiles to the C4 and C6 positions.

Methyl Acetate Group (at C2): A deactivating, meta-directing group. It would direct incoming electrophiles to the C4 and C6 positions.

The combined influence of these groups suggests that electrophilic substitution would be most favored at the C6 position. The activating effect of the methoxy group would direct the electrophile to its ortho position (C6), and this is also a meta position relative to the deactivating methyl acetate group. Substitution at C4 is blocked by the bromine atom.

Mechanistic Studies of Ether Cleavage and Demethylation Reactions

Cleavage of the aryl-O-CH₃ bond is a common transformation to unmask a phenol. acs.org This typically requires harsh reagents like strong protic acids (HBr) or Lewis acids (BBr₃). wikipedia.orgrsc.org

Mechanism with Boron Tribromide (BBr₃): BBr₃ is a highly effective reagent for cleaving aryl methyl ethers, often at or below room temperature. wikipedia.orgnih.gov The mechanism proceeds via the formation of a Lewis acid-base adduct between the ether's oxygen and the highly Lewis-acidic boron atom. pearson.comnih.gov This initial coordination makes the methyl group highly electrophilic. A bromide ion then attacks the methyl group in an SN2-like fashion, cleaving the C-O bond to produce methyl bromide and a dibromoborinate intermediate. pearson.comnih.govresearchgate.net Subsequent hydrolysis of this intermediate yields the corresponding phenol. nih.gov Computational studies suggest a complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govresearchgate.netcore.ac.uk

Mechanism with Strong Acids (e.g., HBr): Under harsh conditions, heating with a strong acid like HBr can also cleave the ether. wikipedia.org The reaction begins with the protonation of the ether oxygen, forming an oxonium ion. This protonation makes the ether a better leaving group. A bromide ion then acts as a nucleophile, attacking the methyl group via an SN2 mechanism to yield the phenol and methyl bromide. wikipedia.org

Table 2: Common Reagents for Demethylation and Their Mechanisms

| Reagent | Mechanism Type | Key Steps | Conditions |

| Boron Tribromide (BBr₃) | Lewis Acid-Catalyzed SN2 | 1. Lewis acid-base adduct formation. 2. Nucleophilic attack by Br⁻ on the methyl group. 3. Hydrolysis. | Low temperature to room temperature |

| Hydrogen Bromide (HBr) | Acid-Catalyzed SN2 | 1. Protonation of ether oxygen. 2. Nucleophilic attack by Br⁻ on the methyl group. | High temperature |

| Pyridine Hydrochloride | Acid-Catalyzed SN2 | 1. Proton transfer from pyridinium ion. 2. SN2 attack by pyridine or chloride. | High temperature (180-220 °C) |

Reaction Dynamics of the Methyl Acetate Group at Position 2

The methyl acetate group at C2 is susceptible to reactions typical of esters, primarily hydrolysis and transesterification, and reactions involving the acidic α-protons.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com After a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the methoxide yields the carboxylate salt and methanol.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water.

Reactions at the α-Carbon: The protons on the methylene (B1212753) carbon (the α-carbon) adjacent to the ester carbonyl are weakly acidic. In the presence of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA), this α-carbon can be deprotonated to form an enolate. This enolate is a potent carbon nucleophile and can participate in a variety of C-C bond-forming reactions, such as alkylation with alkyl halides or aldol reactions with aldehydes and ketones. The pyridine ring itself can act as a catalyst in some ester transformations, such as aminolysis. nih.govresearchgate.net

Ester Hydrolysis and Transesterification Mechanistic Pathways

The hydrolysis and transesterification of esters are fundamental organic reactions that can be catalyzed by either acid or base. For a substituted pyridine ester like Methyl 4-bromo-5-methoxypyridine-2-acetate, these transformations proceed through well-established mechanistic pathways, influenced by the electronic properties of the substituted pyridine ring.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is typically an irreversible process. chemistrysteps.com The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide leaving group to form a carboxylic acid, which is then deprotonated by the base in the reaction medium to yield a carboxylate salt. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, a molecule of methanol is eliminated, and subsequent deprotonation of the resulting species yields the carboxylic acid and regenerates the acid catalyst. chemistrysteps.comresearchgate.net

Transesterification

Transesterification involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In base-catalyzed transesterification, an alkoxide ion attacks the carbonyl carbon, while in acid-catalyzed transesterification, the ester is first protonated before being attacked by a neutral alcohol molecule.

Table 1: Common Mechanistic Pathways for Ester Hydrolysis

| Catalyst | Mechanism Type | Key Steps | Rate Determining Step |

|---|---|---|---|

| Base (e.g., OH⁻) | BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the alkoxide leaving group. 4. Deprotonation of the carboxylic acid. | Nucleophilic attack |

| Acid (e.g., H₃O⁺) | AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O on the carbonyl carbon. 3. Proton transfer within the tetrahedral intermediate. 4. Elimination of the alcohol. 5. Deprotonation to form the carboxylic acid. | Nucleophilic attack by water |

Enolate Chemistry and Alpha-Functionalization Mechanisms

The methylene bridge (-CH₂-) in this compound, positioned between the pyridine ring and the ester group, contains α-hydrogens that are acidic. libretexts.orgucalgary.ca This acidity is a result of the ability of the adjacent carbonyl group and the electron-withdrawing pyridine ring to stabilize the resulting conjugate base, known as an enolate, through resonance. libretexts.org

Enolate Formation

Enolates are generated by treating the ester with a strong base. openstax.org The choice of base is crucial; for esters, which have α-hydrogen pKa values around 25, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often required for complete conversion to the enolate. libretexts.orgucalgary.caopenstax.orgmsu.edu The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. libretexts.org

The acidity of the α-hydrogens in this compound is enhanced by the inductive and resonance effects of the substituted pyridine ring. The electronegative nitrogen atom and the bromo substituent withdraw electron density, increasing the stability of the enolate anion.

Alpha-Functionalization Reactions

Once formed, the enolate can react with various electrophiles in α-functionalization reactions, leading to the formation of a new bond at the α-carbon. libretexts.org

Alkylation: The enolate can undergo SN2 reactions with alkyl halides to introduce an alkyl group at the α-position. This is a fundamental carbon-carbon bond-forming reaction. msu.edulibretexts.org

Halogenation: Reaction with electrophilic halogen sources (e.g., Br₂, N-bromosuccinimide) can introduce a halogen atom at the α-carbon. libretexts.org

Aldol and Claisen-type Condensations: The enolate can act as a nucleophile, attacking carbonyl compounds (aldehydes, ketones, or other esters) to form β-hydroxy or β-keto esters, respectively. msu.edulibretexts.org

The regioselectivity of these reactions is high, as the deprotonation occurs specifically at the activated α-position.

Table 2: Acidity of α-Hydrogens in Carbonyl Compounds

| Compound Type | Approximate pKa | Factors Affecting Acidity |

|---|---|---|

| Aldehyde | 16-18 | Resonance stabilization of enolate. |

| Ketone | 19-21 | Resonance stabilization; weak destabilization by alkyl groups. ucalgary.ca |

| Ester | 23-25 | Resonance donation from the alkoxy group competes with enolate stabilization, reducing acidity. libretexts.orgucalgary.ca |

| β-Dicarbonyl Compounds | 9-13 | Enhanced acidity due to delocalization of negative charge over two carbonyl groups. openstax.orgmsu.edu |

Theoretical Frameworks for Predicting and Explaining Reactivity and Selectivity in Substituted Pyridines

Theoretical and computational chemistry provide powerful tools for understanding and predicting the reactivity and selectivity of substituted pyridines like this compound. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of these molecules and elucidate reaction mechanisms. researchgate.net

The reactivity of a substituted pyridine is largely governed by the electronic effects of its substituents. acs.org These effects modulate the electron density of the pyridine ring and its side chains, influencing susceptibility to both electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: FMO theory can predict the outcome of reactions by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For substituted pyridines, computational methods can determine the energies and spatial distributions of these orbitals, providing insights into reaction feasibility and regioselectivity.

Reaction Pathway Modeling: Theoretical calculations can map the potential energy surface for a given reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction barriers, which helps in predicting the most favorable mechanistic pathway. For example, computational studies have been used to compare the energetics of SNAr mechanisms in substituted pyridines. researchgate.net Such models can also explain the selectivity observed in functionalization reactions, such as the C3-selective functionalization of pyridines via Zincke imine intermediates, where DFT calculations have helped differentiate between radical and electrophilic substitution pathways. nih.gov

The application of these theoretical frameworks allows for a detailed, atomistic understanding of how the specific substitution pattern on this compound governs its chemical behavior in transformations like hydrolysis, transesterification, and α-functionalization.

Advanced Derivatization Chemistry of Methyl 4 Bromo 5 Methoxypyridine 2 Acetate

Strategic Functionalization via the Bromine Substituent

The bromine atom at the 4-position of the pyridine (B92270) ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon and heteroatom-based substituents, significantly expanding the molecular complexity and diversity of the resulting compounds.

Carbon-Carbon Bond Formation for Arylation, Alkenylation, and Alkynylation

Palladium-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon bonds at the C4-position of the pyridine nucleus. The Suzuki-Miyaura, Heck, and Sonogashira reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the arylation of methyl 4-bromo-5-methoxypyridine-2-acetate with a wide range of aryl and heteroaryl boronic acids. beilstein-journals.orgresearchgate.netarkat-usa.org Typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system like dioxane/water or toluene. beilstein-journals.orgresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product. The electronic nature of the boronic acid can influence the reaction efficiency, with electron-rich boronic acids often providing better yields.

Heck Reaction: The Heck reaction provides a direct method for the alkenylation of the pyridine core by coupling with various alkenes. organic-chemistry.orglibretexts.orgnih.gov This palladium-catalyzed process typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base such as triethylamine (B128534). The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans-alkene as the major product.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. nih.govorganic-chemistry.orglibretexts.orgscirp.org This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine or diisopropylamine. organic-chemistry.orglibretexts.org The reaction is highly efficient and tolerates a wide range of functional groups on the alkyne partner.

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-5-methoxypyridine |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Alkenyl-5-methoxypyridine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-5-methoxypyridine |

Introduction of Heteroatom Linkages (e.g., C-N, C-O, C-S)

Beyond carbon-carbon bond formation, the bromine substituent is an excellent leaving group for the introduction of heteroatom linkages, primarily through Buchwald-Hartwig amination and related C-O and C-S coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net The choice of palladium precursor, phosphine ligand (e.g., BINAP, XPhos, or DavePhos), and base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) is crucial for achieving high yields and broad substrate scope. wikipedia.orglibretexts.org The reaction is particularly valuable for accessing aniline (B41778) and arylamine derivatives, which are prevalent in pharmaceutical compounds.

C-O and C-S Coupling: Analogous to C-N coupling, palladium-catalyzed methods can be employed to form carbon-oxygen and carbon-sulfur bonds. The coupling with phenols or thiols, often under conditions similar to the Buchwald-Hartwig amination, provides access to diaryl ethers and diaryl thioethers, respectively. These reactions typically require a palladium catalyst, a suitable ligand, and a base to facilitate the coupling.

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-5-methoxypyridine |

| C-O Coupling | Ar-OH | Pd(OAc)₂, P(tBu)₃, K₃PO₄ | 4-Aryloxy-5-methoxypyridine |

| C-S Coupling | Ar-SH | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 4-Arylthio-5-methoxypyridine |

Modifications of the Methoxy (B1213986) Moiety

The methoxy group at the 5-position offers another avenue for structural modification, primarily through demethylation to the corresponding pyridinol, followed by subsequent functionalization of the newly formed hydroxyl group.

Conversion to Pyridinol Derivatives

Demethylation of the 5-methoxy group can be achieved using various reagents. elsevierpure.com Strong acids such as HBr or BBr₃ are commonly employed for the cleavage of aryl methyl ethers. Alternatively, nucleophilic demethylating agents like lithium tri-sec-butylborohydride (L-Selectride) can offer a chemoselective method for demethylation of methoxypyridines. elsevierpure.com The resulting 5-hydroxypyridine derivative, also known as a pyridinol, is a valuable intermediate for further derivatization.

Selective Alkylation and Arylation of Phenolic Oxygen

The phenolic hydroxyl group of the pyridinol intermediate can be readily functionalized through O-alkylation or O-arylation reactions. Standard Williamson ether synthesis conditions, involving a base such as K₂CO₃ or NaH and an alkyl halide, can be used to introduce a variety of alkyl chains. researchgate.netnih.govnih.govresearchgate.net For O-arylation, copper- or palladium-catalyzed Ullmann-type couplings with aryl halides can be employed.

Transformations of the Methyl Acetate Side Chain

The methyl acetate group at the 2-position provides a third point of diversification, allowing for modifications of the ester functionality.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.netrsc.orgacs.orggoogle.com The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For instance, coupling of the carboxylic acid with amines using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) leads to the formation of amides. elsevierpure.commdpi.comnih.govnih.gov Furthermore, the ester or the carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). rsc.orgorganic-chemistry.org This alcohol can then be further functionalized, for example, by conversion to an acetate derivative. caltech.educaltech.edu

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | LiOH or HCl | Carboxylic Acid |

| Amidation | R₂NH, EDC/HOBt | Amide |

| Reduction | LiAlH₄ | Alcohol |

Reduction Reactions to Pyridine-2-ethanol Derivatives

The ester moiety of this compound is readily susceptible to reduction by common hydride reagents to afford the corresponding primary alcohol, (4-Bromo-5-methoxypyridin-2-yl)methanol. This transformation is a fundamental step in modifying the side chain, converting the electrophilic ester into a nucleophilic alcohol that can serve as a handle for further functionalization, such as etherification, oxidation, or displacement reactions.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this conversion. The reaction typically proceeds by nucleophilic attack of a hydride ion on the ester carbonyl, followed by a second hydride transfer to yield the alcohol. Due to the high reactivity of LiAlH4, these reactions are conducted in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether and require a subsequent aqueous workup to quench excess reagent and protonate the resulting alkoxide.

Alternatively, milder reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be employed, often in protic solvents like methanol (B129727) or ethanol. While NaBH4 is generally less reactive towards esters than LiAlH4, its selectivity can be enhanced by elevated temperatures or the use of additives. youtube.comyoutube.com The resulting product, (4-bromo-5-methoxypyridin-2-yl)methanol, is a stable, isolable compound that serves as a key intermediate for more complex derivatives. nih.gov

| Reagent | Solvent | Typical Conditions | Product | Ref. |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | 0 °C to room temp., anhydrous | (4-Bromo-5-methoxypyridin-2-yl)methanol | youtube.com |

| Sodium Borohydride (NaBH4) | Methanol (MeOH) | Room temp. to reflux | (4-Bromo-5-methoxypyridin-2-yl)methanol | youtube.com |

Amidation and Other Carboxylic Acid Derivatization Routes

The methyl ester of this compound can be converted into a wide array of carboxylic acid derivatives, most notably amides. These transformations are crucial for introducing diverse functional groups and building molecular complexity, particularly in the synthesis of bioactive compounds.

One common route involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-5-methoxypyridine-2-acetic acid, followed by amide bond formation. The hydrolysis is typically achieved under basic conditions (e.g., using NaOH or KOH in a water/alcohol mixture) or acidic conditions (e.g., HCl or H2SO4). The resulting carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) prior to reaction with the amine.

Direct conversion of the ester to an amide (aminolysis) is also a viable, more atom-economical route. This reaction involves heating the ester with an amine, sometimes in the presence of a catalyst. This method is particularly effective for simple, unhindered amines. These synthetic pathways provide access to a library of N-substituted 2-(4-bromo-5-methoxypyridin-2-yl)acetamide derivatives, allowing for systematic modification of the side chain's properties.

| Reaction | Reagents | Intermediate | Product | Ref. |

| Hydrolysis & Amide Coupling | 1. NaOH/H2O, Δ2. Amine (R1R2NH), EDC | 4-Bromo-5-methoxypyridine-2-acetic acid | N,N-disubstituted-2-(4-bromo-5-methoxypyridin-2-yl)acetamide | chemscene.com |

| Aminolysis | Amine (R1R2NH), Δ | - | N,N-disubstituted-2-(4-bromo-5-methoxypyridin-2-yl)acetamide | mdpi.com |

Ring Functionalization and Annulation Strategies

Beyond the modification of the acetate side chain, the pyridine ring itself offers opportunities for further functionalization. The existing substituents direct the regioselectivity of subsequent reactions, enabling the targeted installation of new groups or the construction of fused ring systems.

C-H Functionalization at Distal Positions

Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic cores without the need for pre-functionalized starting materials. nih.gov For this compound, the available sites for C-H functionalization are the C3 and C6 positions. The regioselectivity of such reactions is governed by a complex interplay of steric and electronic factors of the existing substituents and the catalytic system employed. nih.govresearchgate.net

Iridium-catalyzed C-H borylation is a prominent method for functionalizing pyridine rings. rsc.orgresearchgate.net The regioselectivity is primarily dictated by sterics, favoring functionalization at the least hindered C-H bond. umich.edudigitellinc.comacs.org In this substrate, the C3 position is flanked by the bromo and acetate groups, while the C6 position is adjacent to the nitrogen and the methoxy group. The electron-donating methoxy group at C5 would electronically activate the C6 position for electrophilic-type C-H activation. However, coordination of the pyridine nitrogen to the iridium catalyst can inhibit the reaction, an effect that is modulated by substituents at the C2 and C6 positions. rsc.orgresearchgate.net Research on similarly substituted pyridines indicates that electron-donating groups can direct borylation to the C6 position, provided steric hindrance is not prohibitive. Conversely, functionalization at the C3 position, while sterically more accessible than C2 or C4, is electronically less favored in many catalytic cycles.

| Reaction Type | Catalyst System | Potential Position | Key Factors | Ref. |

| Ir-catalyzed Borylation | [Ir(cod)OMe]2 / dtbpy | C6 or C3 | Steric hindrance, electronic activation by OMe group, catalyst inhibition by pyridine N | rsc.orgumich.edu |

| Pd-catalyzed Arylation | Pd(OAc)2 / Ligand | C3 or C6 | Directing group effects, electronic character of C-H bonds | nih.gov |

Construction of Fused Heterocyclic Systems through Intramolecular Cyclization

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems via intramolecular cyclization. Such strategies are highly valuable for creating rigid, polycyclic scaffolds common in medicinal chemistry and materials science.

One plausible approach is an intramolecular Friedel-Crafts-type reaction. masterorganicchemistry.comwikipedia.org This would typically involve the conversion of the acetate side chain into a more reactive electrophile, such as an acid chloride or an N-acyliminium ion. For instance, hydrolysis of the ester to the carboxylic acid, followed by treatment with thionyl chloride, would yield the corresponding acetyl chloride. In the presence of a Lewis acid catalyst (e.g., AlCl3), this electrophilic side chain could cyclize onto the electron-rich pyridine ring. The most likely position for such an electrophilic attack would be the C3 position, leading to the formation of a dihydropyrido[1,2-a]pyran-one derivative. The success of such cyclizations depends on the nucleophilicity of the pyridine ring, which is enhanced by the methoxy group but potentially deactivated by the bromine atom and the ring nitrogen's coordination with the Lewis acid. researchgate.net

Another strategy involves the synthesis of furopyridine systems. semanticscholar.orgresearchgate.net This could be achieved by first modifying the acetate side chain and then inducing cyclization. For example, after reduction to the pyridine-2-ethanol derivative, the alcohol could be used to initiate a cyclization cascade, potentially involving the C3 position to form a furo[3,2-b]pyridine (B1253681) scaffold. Recent studies have demonstrated the synthesis of furo[3,2-c]pyridines via intramolecular Friedel-Crafts acylation of N-acyl amino acids catalyzed by Eaton's reagent, highlighting a viable pathway for constructing five-membered fused rings. mdpi.com

| Cyclization Strategy | Key Intermediate | Resulting Fused System | Ref. |

| Intramolecular Friedel-Crafts Acylation | 2-(4-bromo-5-methoxypyridin-2-yl)acetyl chloride | Dihydropyrido[1,2-a]pyran-one | masterorganicchemistry.comwikipedia.org |

| Pictet-Spengler Reaction | 2-(4-bromo-5-methoxypyridin-2-yl)ethanamine | Tetrahydropyrido-fused system | nih.gov |

| Furan Annulation | N-(3-Furanoyl) amino acid derivative | Furo[3,2-c]pyridine | mdpi.com |

Computational and Theoretical Studies on Methyl 4 Bromo 5 Methoxypyridine 2 Acetate

Quantum Mechanical Investigations for Structural and Electronic Properties

Quantum mechanical calculations are fundamental to elucidating the molecular structure and electronic nature of Methyl 4-bromo-5-methoxypyridine-2-acetate. These methods provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to find the lowest energy conformation.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |

| C=O (ester) Bond Length | ~1.21 Å |

Note: These are typical values for similar substituted pyridines and would be precisely calculated in a specific DFT study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridine (B92270) ring, with significant contributions from the methoxy (B1213986) group and the non-bonding orbitals of the oxygen atoms. The bromine atom may also contribute due to its lone pairs.

The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The LUMO is anticipated to be distributed over the pyridine ring, particularly on the carbon atoms, and the carbonyl group of the methyl acetate (B1210297) substituent, which acts as an electron-withdrawing group.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability. A large energy gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. The substituents on the pyridine ring play a significant role in tuning this energy gap.

Table 2: Predicted FMO Properties for this compound

| Property | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital |

Note: These values are estimations based on related pyridine derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP surface would show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carbonyl groups, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The bromine atom would have a region of slightly negative potential, but also a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model chemical reactions, providing detailed information about the reaction mechanisms, energetics, and the structures of transient species like transition states.

By modeling the interaction of this compound with various reagents, potential reaction pathways can be mapped out. For instance, the mechanism of nucleophilic aromatic substitution at the bromine-bearing carbon can be investigated. Computational methods can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer intermediate. The calculations would involve locating the transition state structure(s) and calculating the activation energy for each step. Similarly, reactions involving the ester group, such as hydrolysis, can be computationally modeled to understand the mechanism and energetics.

From the computed potential energy surface of a reaction, key kinetic and thermodynamic parameters can be predicted. The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can also be calculated. A negative ΔG indicates a spontaneous reaction. These computational predictions are invaluable for understanding the feasibility and spontaneity of chemical transformations involving this compound and for guiding the design of synthetic routes.

Table 3: Hypothetical Reaction Parameters for a Nucleophilic Substitution Reaction

| Parameter | Predicted Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier for the reaction to occur |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Heat released or absorbed during the reaction |

Note: These values are illustrative for a typical nucleophilic substitution on an activated pyridine ring.

In Silico Prediction of Spectroscopic Signatures for Enhanced Structural Elucidation

Computational chemistry offers a powerful suite of tools for predicting the spectroscopic properties of molecules, providing an invaluable resource for the structural elucidation of newly synthesized compounds like this compound. By simulating spectra in silico, researchers can gain a theoretical benchmark to compare against experimental data, aiding in the confirmation of the compound's structure and the assignment of its spectral features. These theoretical approaches, primarily rooted in Density Functional Theory (DFT), allow for the detailed investigation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures.

Theoretical Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, are used to calculate the magnetic shielding tensors for each nucleus. acs.org These values are then referenced against a standard, commonly tetramethylsilane (TMS), to yield the predicted chemical shifts.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For molecules containing heteroatoms and halogens, such as this compound, functionals like B3LYP combined with a basis set like 6-311+G(d,p) are often employed to provide a balance between computational cost and accuracy. researchgate.net The calculations are performed on a geometry-optimized structure of the molecule in a simulated solvent environment to more closely mimic experimental conditions.

The predicted chemical shifts can then be used to assign the signals in an experimental spectrum. For instance, the distinct electronic environments of the two protons on the pyridine ring, the methoxy group protons, and the acetate methyl and methylene (B1212753) protons can be computationally differentiated. DFT calculations can predict the downfield shift of the pyridine proton adjacent to the nitrogen atom and the relative shifts of the carbon atoms within the aromatic ring and the ester group. nsf.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below are the theoretically predicted NMR chemical shifts for this compound, calculated using the GIAO method with the B3LYP/6-311+G(d,p) level of theory.

| Atom Type | Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Proton | H-3 (Pyridine Ring) | 8.15 | - |

| Aromatic Proton | H-6 (Pyridine Ring) | 8.50 | - |

| Methylene | -CH₂- (Acetate) | 3.90 | 41.5 |

| Methoxy | 5-OCH₃ (Pyridine Ring) | 4.05 | 56.8 |

| Methyl | -OCH₃ (Ester) | 3.75 | 52.3 |

| Aromatic Carbon | C-2 (Pyridine Ring) | - | 149.5 |

| Aromatic Carbon | C-3 (Pyridine Ring) | - | 112.0 |

| Aromatic Carbon | C-4 (Pyridine Ring) | - | 118.0 |

| Aromatic Carbon | C-5 (Pyridine Ring) | - | 155.2 |

| Aromatic Carbon | C-6 (Pyridine Ring) | - | 145.8 |

| Carbonyl Carbon | C=O (Ester) | - | 170.1 |

Note: These are hypothetical values generated for illustrative purposes based on computational chemistry principles.

Simulation of Infrared (IR) Vibrational Spectra

Theoretical IR spectroscopy is another critical tool for structural verification. Computational methods calculate the vibrational frequencies and their corresponding intensities based on the second derivative of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic frequencies which, while systematically higher than experimental values, can be corrected using empirical scaling factors to achieve better agreement with experimental data. researchgate.netarxiv.org

For this compound, DFT calculations can predict key vibrational modes that serve as a molecular fingerprint. These include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

C-O Stretch: Vibrations associated with the ester and methoxy ether linkages.

Pyridine Ring Vibrations: A series of characteristic peaks corresponding to C-C and C-N stretching and bending within the aromatic ring.

C-Br Stretch: A vibration at lower wavenumbers indicative of the carbon-bromine bond.

C-H Stretches: Vibrations from the aromatic, methyl, and methylene C-H bonds.

Interactive Data Table: Predicted IR Vibrational Frequencies

The following table presents key predicted harmonic vibrational frequencies for this compound.

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 1785 | 1740 | C=O stretch (ester) |

| 1610 | 1585 | C=C/C=N stretch (pyridine ring) |

| 1480 | 1455 | CH₂ scissoring (acetate) |

| 1290 | 1270 | C-O-C asymmetric stretch (ester) |

| 1255 | 1235 | C-O-C asymmetric stretch (methoxy) |

| 1045 | 1025 | C-O-C symmetric stretch (methoxy) |

| 650 | 635 | C-Br stretch |

Note: Frequencies are hypothetical and scaled with a representative factor of 0.975.

Prediction of Mass Spectrometry Fragmentation

While predicting a full mass spectrum is computationally intensive, theoretical studies can effectively predict the mass of the molecular ion and plausible fragmentation pathways. researchgate.net By analyzing the bond dissociation energies and the stability of potential cationic fragments, computational models can suggest the most likely fragmentation patterns under electron impact (EI) or electrospray ionization (ESI) conditions. mdpi.com

For this compound, key predicted fragments would include:

Molecular Ion [M]⁺•: The intact molecule with one electron removed. The presence of bromine would result in a characteristic M+2 isotopic pattern.

Loss of •OCH₃: Fragmentation of the methyl ester group to form an acylium ion.

Loss of COOCH₃: Cleavage of the entire methoxycarbonyl group.

McLafferty Rearrangement: A potential rearrangement if sterically feasible, though less common for this structure.

Cleavage of the Pyridine Ring: Fragmentation of the heterocyclic core at higher energies.

These predictions provide a roadmap for interpreting the experimental mass spectrum, helping to piece together the molecular structure from its fragments.

Interactive Data Table: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments

This table outlines the predicted m/z values for the molecular ion and major fragments of this compound.

| Predicted m/z | Ion Formula | Description of Fragment |

| 275/277 | [C₉H₁₀BrNO₃]⁺• | Molecular Ion (M/M+2 peaks due to ⁷⁹Br/⁸¹Br isotopes) |

| 244/246 | [C₈H₇BrNO₂]⁺ | Loss of methoxy radical (•OCH₃) from the ester |

| 216/218 | [C₇H₅BrNO]⁺• | Loss of the acetate side chain via cleavage of the C-C bond |

| 198/200 | [C₆H₅BrNO]⁺• | Loss of the entire methyl acetate group (•CH₂COOCH₃) |

| 187/189 | [C₅H₃BrNO]⁺• | Fragmentation involving the pyridine ring |

Note: These m/z values are based on the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br) and represent plausible fragmentation pathways.

Advanced Analytical Methodologies for Research Level Structural Elucidation

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY, HMQC, HMBC)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For Methyl 4-bromo-5-methoxypyridine-2-acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a detailed picture of the atomic connectivity and spatial relationships within the molecule.

¹H NMR spectroscopy would be expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would likely show two singlets corresponding to the protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group. The methylene (B1212753) protons of the acetate (B1210297) group would appear as a singlet, and the methyl protons of the methoxy and ester groups would also each present as sharp singlets.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached substituents. The carbonyl carbon of the ester group would be expected to resonate at a characteristically downfield chemical shift.

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure:

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the pyridine ring, the methylene group, and the methyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the methylene protons and the carbonyl carbon of the ester, as well as with carbons in the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In this compound, NOESY could reveal through-space interactions between the protons of the methoxy group and the adjacent proton on the pyridine ring, helping to confirm the substitution pattern.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Expected ¹H-¹³C HMBC Correlations |

| Pyridine-H | 7.5 - 8.5 | s | C=O, Pyridine-C |

| Pyridine-H | 7.0 - 8.0 | s | Pyridine-C |

| OCH₃ | 3.8 - 4.2 | s | Pyridine-C |

| CH₂ | 3.5 - 4.0 | s | C=O, Pyridine-C |

| COOCH₃ | 3.6 - 3.9 | s | C=O |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₉H₁₀BrNO₃). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), would offer further structural insights. By inducing fragmentation of the molecular ion, characteristic fragment ions can be generated and analyzed. Expected fragmentation pathways for this compound could include:

Loss of the methoxy group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the C-C bond between the pyridine ring and the acetate group.

Loss of a bromine radical.

The accurate masses of these fragment ions can be used to deduce their elemental compositions, thereby helping to piece together the molecular structure and confirm the connectivity of the different functional groups.

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | C₉H₁₀BrNO₃ | ~274.98/276.98 | Molecular ion |

| [M-OCH₃]⁺ | C₈H₇BrNO₂ | ~243.96/245.96 | Loss of methoxy from ester |

| [M-COOCH₃]⁺ | C₇H₆BrN | ~182.97/184.97 | Loss of methoxycarbonyl group |

| [M-Br]⁺ | C₉H₁₀NO₃ | ~196.06 | Loss of bromine radical |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. Key expected vibrational modes include:

C=O stretching: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-O stretching: Bands corresponding to the C-O stretching of the ester and the methoxy group would be expected in the 1000-1300 cm⁻¹ region.

C=C and C=N stretching: Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-Br stretching: The C-Br stretching vibration would likely appear in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.

Raman spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-Br bond might also be more prominent in the Raman spectrum compared to the FTIR spectrum. Together, FTIR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Ester C=O | Stretching | 1735 - 1750 (Strong) | Moderate |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 (Moderate) | Strong |

| Methoxy/Ester C-O | Stretching | 1000 - 1300 (Strong) | Moderate |

| Aromatic C-H | Stretching | 3000 - 3100 (Moderate) | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 (Moderate) | Strong |